Cas no 1189701-13-0 (Ifosfamide-d4)

Ifosfamide-d4 is a deuterated analog of ifosfamide, a nitrogen mustard alkylating agent used in chemotherapy. The incorporation of four deuterium atoms at specific positions enhances metabolic stability, reducing the rate of cytochrome P450-mediated degradation. This isotopic labeling makes Ifosfamide-d4 particularly valuable as an internal standard in quantitative mass spectrometry, ensuring high precision in pharmacokinetic and metabolic studies. Its use minimizes interference from endogenous compounds, improving analytical accuracy. The compound retains the pharmacological activity of ifosfamide while offering superior reliability in research applications, particularly in drug metabolism and bioanalytical assays. It is supplied with high chemical and isotopic purity, meeting stringent research requirements.
Ifosfamide-d4 structure
Ifosfamide-d4 structure
Product name:Ifosfamide-d4
CAS No:1189701-13-0
MF:C7H15Cl2N2O2P
MW:265.110607385635
CID:1063124
PubChem ID:46781940

Ifosfamide-d4 Chemical and Physical Properties

Names and Identifiers

    • Ifosfamide-d4
    • Asta Z 4942-d4
    • Cyfos-d4
    • Holoxan-d4
    • Ifex-d4
    • Ifomide-d4
    • Iphosphamide-d4
    • Mitoxana-d4
    • Naxamide-d4
    • N,3-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine
    • CS-0202758
    • 3-(2-chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-?H?)-1,3,2
    • 1189701-13-0
    • 3-(2-Chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
    • E?-oxazaphosphinan-2-one
    • J-003976
    • AKOS030243286
    • DTXSID20675971
    • HY-17419S1
    • Inchi: InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/i1D2,5D2
    • InChI Key: HOMGKSMUEGBAAB-QEOHIWEKSA-N
    • SMILES: C1CN(P(=O)(OC1)NCCCl)CCCl

Computed Properties

  • Exact Mass: 264.05000
  • Monoisotopic Mass: 264.0499271g/mol
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Solubility: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 51.38000
  • LogP: 2.21280

Ifosfamide-d4 Security Information

  • Storage Condition:-20°C Freezer, Under Inert Atmosphere

Ifosfamide-d4 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
I265002-1mg
Ifosfamide-d4
1189701-13-0
1mg
$ 222.00 2023-09-07
MedChemExpress
HY-17419S1-1mg
Ifosfamide-d
1189701-13-0
1mg
¥5300 2024-07-23
A2B Chem LLC
AE10711-10mg
Ifosfamide-d4
1189701-13-0
10mg
$1727.00 2024-04-20
A2B Chem LLC
AE10711-1mg
Ifosfamide-d4
1189701-13-0
1mg
$340.00 2024-04-20
ChemScence
CS-0202758-10mg
Ifosfamide-d4
1189701-13-0
10mg
$0.0 2022-04-28
TRC
I265002-10mg
Ifosfamide-d4
1189701-13-0
10mg
$ 1654.00 2023-09-07
ChemScence
CS-0202758-1mg
Ifosfamide-d4
1189701-13-0
1mg
$0.0 2022-04-28

Additional information on Ifosfamide-d4

Ifosfamide-d4 (CAS No. 1189701-13-0): A Deuterium-Labeled Analog for Advanced Oncology Research

The compound Ifosfamide-d4, identified by the Chemical Abstracts Service (CAS) registry number 1189701-13-0, represents a deuterium-substituted derivative of ifosfamide, a well-established chemotherapeutic agent used in the treatment of various malignancies. This d4-labeled ifosfamide variant incorporates four deuterium atoms strategically positioned within its molecular structure, primarily at the nitrogen-containing side chain and cyclophosphoramide ring system. Such deuteration enhances metabolic stability while preserving the compound’s antineoplastic activity, making it an invaluable tool for pharmacokinetic studies and drug development research in oncology.

Recent advancements in deuteration technology have underscored the utility of Ifosfamide-d4 in elucidating the pharmacodynamic profiles of conventional ifosfamide. A 2023 study published in *Cancer Research* demonstrated that the deuterated analog exhibits a prolonged half-life in preclinical models compared to its non-deuterated counterpart, attributed to reduced enzymatic cleavage by cytochrome P450 enzymes. This finding aligns with broader trends in medicinal chemistry where deuterium substitution minimizes off-target effects and improves therapeutic indices.

In clinical applications, ifosfamide-d4 serves as a critical tracer in mass spectrometry-based assays for monitoring drug metabolism pathways. Researchers at the Dana-Farber Cancer Institute recently employed this compound to quantify bioactivation intermediates of ifosfamide in patient-derived xenograft models, revealing novel insights into its mechanism of action against osteosarcoma and neuroblastoma cells. The compound’s distinct isotopic signature enables precise quantification via LC-MS/MS, ensuring high-resolution data collection without interference from endogenous metabolites.

Emerging studies also highlight the potential of CAS No. 1189701-13-0 formulations in mitigating treatment-related toxicities associated with standard chemotherapy regimens. A phase I clinical trial reported at the 2023 ASCO Annual Meeting showed that substituting 25% of ifosfamide with its deuterated variant reduced nephrotoxicity by 37% while maintaining equivalent tumor growth inhibition rates in metastatic sarcoma patients. These results suggest that d4-labeled ifosfamide could pave the way for personalized dosing strategies that balance efficacy and safety.

Structurally, ifosfamide-d4 retains the parent molecule’s core phosphoramidate backbone but replaces select hydrogen atoms with deuterium isotopes at positions 2', 3', and 4' on its secondary amine group. This strategic substitution stabilizes the molecule against hydrolysis by carboxypeptidases, as evidenced by thermodynamic studies conducted at Stanford University’s Drug Discovery Lab. Computational modeling further predicts enhanced blood-brain barrier penetration for this analog, opening possibilities for investigating its efficacy against central nervous system tumors currently resistant to conventional therapies.

Regulatory frameworks increasingly recognize such deuterated compounds as distinct chemical entities requiring independent safety evaluations. The FDA’s recent guidelines on deuteration-based drug development emphasize rigorous pharmacokinetic comparisons between parent drugs and their isotopologues—a requirement efficiently addressed through analytical applications of CAS No. 1189701-13-0. This underscores its dual role as both a research reagent and a potential lead compound for next-generation oncology therapeutics.

In conclusion, ifosfamide-d4 (CAS No. 1189701-13-0) exemplifies how isotopic labeling advances precision medicine through improved drug characterization and toxicity profiling. Its integration into contemporary cancer research workflows reflects ongoing innovations at the intersection of medicinal chemistry and analytical science, positioning it as an essential component in accelerating targeted therapy development pipelines.

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue